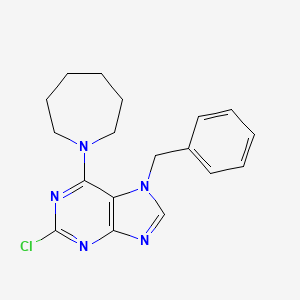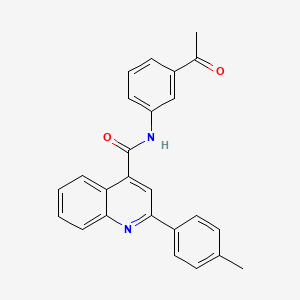![molecular formula C20H13BrN2O3S B11622001 (2Z)-2-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11622001.png)
(2Z)-2-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(2Z)-2-[2-ブロモ-5-メトキシ-4-(プロプ-2-イン-1-イルオキシ)ベンジリデン][1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-オン は、チアゾロベンゾイミダゾール類に属する複雑な有機分子です。この化合物は、チアゾロ[3,2-a]ベンゾイミダゾールコア、臭素原子、メトキシ基やプロプ-2-イン-1-イルオキシ基などのさまざまな官能基を含む、ユニークな構造が特徴です。
準備方法
合成経路と反応条件
(2Z)-2-[2-ブロモ-5-メトキシ-4-(プロプ-2-イン-1-イルオキシ)ベンジリデン][1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-オンの合成は、通常、複数のステップで構成されます。
チアゾロ[3,2-a]ベンゾイミダゾールコアの形成: このステップは、多くの場合、o-フェニレンジアミンとα-ハロケトンを縮合させてベンゾイミダゾール環を形成し、その後、チオアミドと環化させてチアゾール環を導入することから始まります。
臭素原子の導入: 臭素化は、臭素またはN-ブロモスクシンイミド(NBS)を制御された条件下で使用して、目的の位置に臭素原子を選択的に導入することができます。
メトキシ基とプロプ-2-イン-1-イルオキシ基の結合: これらの基は、メトキシハライドやプロパルギルハライドなどの適切なアルキル化剤を使用した求核置換反応によって導入できます。
ベンジリデン部分の形成: 最終ステップでは、中間体をアルデヒドと縮合させてベンジリデン基を形成し、(2Z)配置を確保します。
工業生産方法
この化合物の工業生産では、上記合成経路を最適化して、高収率と高純度を確保する必要があります。これには、自動反応器、連続フローシステム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用すると、特にメトキシ基とプロプ-2-イン-1-イルオキシ基で酸化反応を起こす可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、ベンジリデン部分をより飽和した形に変換することができます。
置換: 臭素原子は、適切な条件下でさまざまな求核剤(例:アミン、チオール)で置換でき、さまざまな誘導体をもたらします。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、触媒的 hydrogenation。
置換: 適切な塩基や触媒の存在下で、アミン、チオール、アルコキシドなどの求核剤。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生み出し、還元はアルコールまたはアルカンを生み出す可能性があります。置換反応は、通常、新しいC-N、C-S、またはC-O結合の形成をもたらします。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応機構の探求と、新規な合成方法論の開発が可能になります。
生物学
生物学研究では、(2Z)-2-[2-ブロモ-5-メトキシ-4-(プロプ-2-イン-1-イルオキシ)ベンジリデン][1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-オンは、生体活性分子の可能性について研究されています。それは、抗菌、抗ウイルス、または抗がん特性を示す可能性があり、薬剤開発の候補となります。
医学
医学では、この化合物は、その治療の可能性について調査されています。特定の生物学的標的に結合する能力により、がん、感染症、炎症性疾患など、さまざまな疾患の新しい治療法の開発につながる可能性があります。
産業
産業セクターでは、この化合物は、そのユニークな化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用できます。それは、他の貴重な化学物質の合成のための前駆体としても役立つ可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2Z)-2-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases, including cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also serve as a precursor for the synthesis of other valuable chemicals.
作用機序
(2Z)-2-[2-ブロモ-5-メトキシ-4-(プロプ-2-イン-1-イルオキシ)ベンジリデン][1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-オンの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的は、その応用コンテキストに応じて、酵素、受容体、または核酸を含めることができます。この化合物の効果は、酵素活性の阻害、受容体シグナル伝達の調節、またはDNA/RNA機能の干渉などの経路を介して媒介されます。
類似の化合物との比較
類似の化合物
(2Z)-2-[2-クロロ-5-メトキシ-4-(プロプ-2-イン-1-イルオキシ)ベンジリデン][1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-オン: 臭素原子の代わりに塩素原子を持つ、同様の構造。
(2Z)-2-[2-ブロモ-5-エトキシ-4-(プロプ-2-イン-1-イルオキシ)ベンジリデン][1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-オン: メトキシ基の代わりにエトキシ基を持つ、同様の構造。
(2Z)-2-[2-ブロモ-5-メトキシ-4-(プロプ-2-イン-1-イルオキシ)ベンジリデン][1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-チオン: ケトン基の代わりにチオン基を持つ、同様の構造。
独自性
(2Z)-2-[2-ブロモ-5-メトキシ-4-(プロプ-2-イン-1-イルオキシ)ベンジリデン][1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-オンの独自性は、官能基の特定の組み合わせとその結果生じる化学的特性にあります。臭素原子、メトキシ基、プロプ-2-イン-1-イルオキシ基の存在により、独特の反応性プロファイルが提供され、研究や産業におけるさまざまな用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
(2Z)-2-[2-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Similar structure but with a chlorine atom instead of bromine.
(2Z)-2-[2-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Similar structure but with an ethoxy group instead of methoxy.
(2Z)-2-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
The uniqueness of (2Z)-2-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its specific combination of functional groups and the resulting chemical properties. The presence of the bromine atom, methoxy group, and prop-2-yn-1-yloxy group provides a distinct reactivity profile, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C20H13BrN2O3S |
|---|---|
分子量 |
441.3 g/mol |
IUPAC名 |
(2Z)-2-[(2-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C20H13BrN2O3S/c1-3-8-26-17-11-13(21)12(9-16(17)25-2)10-18-19(24)23-15-7-5-4-6-14(15)22-20(23)27-18/h1,4-7,9-11H,8H2,2H3/b18-10- |
InChIキー |
DRXJEEAUOVJQCT-ZDLGFXPLSA-N |
異性体SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCC#C |
正規SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621929.png)
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621943.png)
![Methyl 4-({[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11621944.png)

![ethyl 2-{2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diphenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11621950.png)
![1,3-bis(4-chlorophenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11621958.png)
![2-(4-chlorophenyl)-3-[2-(3,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11621970.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621976.png)
![2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide](/img/structure/B11621979.png)
![ethyl (5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11621982.png)
![N-tert-butyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11621991.png)

![3-chloro-4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11621996.png)
